1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide
CAS No.: 2098132-69-3
Cat. No.: VC3138296
Molecular Formula: C11H9F2N3O
Molecular Weight: 237.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098132-69-3 |
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Molecular Formula | C11H9F2N3O |
Molecular Weight | 237.21 g/mol |
IUPAC Name | 2-(difluoromethyl)-5-phenylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C11H9F2N3O/c12-11(13)16-9(10(14)17)6-8(15-16)7-4-2-1-3-5-7/h1-6,11H,(H2,14,17) |
Standard InChI Key | NFIPPVUDBKBSRB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C(F)F |
Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C(F)F |
Introduction
Chemical Structure and Properties
Molecular Composition and Physical Characteristics
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Based on structurally similar compounds, we can estimate its physical and chemical properties:
Structural Features
The structure of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide contains several key elements:
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A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)
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A difluoromethyl (CHF₂) group at the N-1 position
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A phenyl ring at the C-3 position
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A carboxamide (CONH₂) group at the C-5 position
This arrangement of functional groups is particularly significant as it combines features found in biologically active molecules. The difluoromethyl group at N-1 position, similar to that found in 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide , contributes to the compound's metabolic stability and membrane permeability. The phenyl substituent at C-3, as seen in various 3-phenyl-1H-pyrazole derivatives , often enhances binding affinity to biological targets, while the carboxamide group typically facilitates hydrogen bonding with protein targets.
Synthetic Methodologies
General Synthetic Approaches
Based on the synthesis of similar pyrazole derivatives, several synthetic routes could be employed to prepare 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide:
From Acetophenone Derivatives
One potential synthetic route could be adapted from the synthesis of 3-phenyl-1H-pyrazole derivatives :
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Knoevenagel condensation of acetophenone with DMF-DMA to form an enaminone intermediate
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Cyclization with a suitable hydrazine derivative containing a difluoromethyl group
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Carboxamide introduction at the C-5 position through appropriate functionalization
The reaction scheme for the synthesis of 3-phenyl-1H-pyrazole derivatives achieves high yields (total yield of approximately 80% over two steps) , suggesting this could be an efficient approach if modified for the target compound.
Peptide Coupling Approach
Another synthetic methodology might be adapted from the synthesis of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives, which utilizes:
This approach would require a 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid precursor, which could then undergo amidation to form the desired carboxamide.
Optimization Considerations
For industrial-scale production, several optimization parameters should be considered:
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Solvent selection: Ethanol is often used for cyclization reactions, as seen in the synthesis of 3-phenyl-1H-pyrazole
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Temperature control: Typically 80-100°C for condensation and cyclization steps
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Reaction monitoring: TLC analysis on silica gel plates GF254
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Purification: Precipitation, filtration, and recrystallization methods are commonly employed
Biological Activities and Applications
Antifungal Activity
The compound may also possess antifungal properties, as observed with similar pyrazole carboxamide derivatives. Testing methodologies typically include:
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Preparation of stock solutions (1000 microgram per ml) in DMSO
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Assays at 100 μg/mL disk concentration
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Comparison with standard antifungal agents such as Amphotericin-B
Structure-Activity Relationships
The biological activity of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide would likely be influenced by its structural features:
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The difluoromethyl group at N-1 position may enhance metabolic stability and bioavailability
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The phenyl group at C-3 position could contribute to binding interactions with biological targets
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The carboxamide group at C-5 position typically facilitates hydrogen bonding with receptor sites
These structure-activity relationships are consistent with observations in related compounds where substitution patterns significantly impact biological efficacy .
Toxicological Profile
Analytical Characterization Methods
Spectroscopic Identification
For identification and purity assessment of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide, several analytical techniques would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the difluoromethyl proton (typically appearing as a triplet due to coupling with fluorine atoms), aromatic protons from the phenyl group, and carboxamide protons
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¹³C NMR would display carbon signals from the pyrazole ring, phenyl group, difluoromethyl carbon, and carboxamide carbon
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Mass Spectrometry:
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High-resolution mass spectrometry (HRMS) would confirm the molecular formula
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Fragmentation patterns would provide structural confirmation
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Infrared (IR) Spectroscopy:
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Would show characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹)
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Methods similar to those used for characterizing related compounds would be applicable, such as the analytical approaches described for 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives .
Current Research Status and Future Directions
Research Gaps
While pyrazole derivatives have been extensively studied for their biological activities, specific research on 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide appears limited. Future research directions might include:
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Optimization of synthetic routes for higher yields and purity
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Comprehensive biological screening against cancer cell lines, fungal strains, and other potential targets
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Structure-activity relationship studies through systematic modification of substituents
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Investigation of potential mechanisms of action
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Development of formulation strategies for improved delivery
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